Isosorbide mononitrate signaling pathways in vascular smooth muscle
Isosorbide mononitrate signaling pathways in vascular smooth muscle
An In-depth Technical Guide to Isosorbide Mononitrate Signaling in Vascular Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosorbide mononitrate (ISMN) is an organic nitrate widely used for the prevention and management of angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory effects, which reduce cardiac preload and afterload, thereby decreasing myocardial oxygen demand.[3][4] The primary mechanism of action involves the relaxation of vascular smooth muscle cells (VSMCs).[1][5] This guide provides a detailed examination of the core signaling pathways activated by ISMN in VSMCs, presents quantitative data on its effects, and outlines key experimental protocols for investigating these mechanisms.
Core Signaling Pathway: Nitric Oxide (NO) -> sGC -> cGMP -> PKG
The pharmacological action of ISMN is initiated by its conversion to the active signaling molecule, nitric oxide (NO).[5][6] Unlike isosorbide dinitrate, which requires enzymatic transformation, ISMN can release NO through a non-enzymatic process.[5] This NO release is the rate-limiting step for its vasodilatory action.
Once formed, NO diffuses from the endothelium or is generated within the VSMC and activates its primary receptor, soluble guanylyl cyclase (sGC).[3][7] sGC is a heterodimeric enzyme that, upon binding with NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][7]
The subsequent elevation in intracellular cGMP concentration is the pivotal event in the signaling cascade.[8] cGMP activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates numerous downstream target proteins, ultimately leading to vasodilation.[1][9]
Caption: The central signaling cascade of Isosorbide Mononitrate (ISMN) in vascular smooth muscle cells.
Downstream Mechanisms of Vasodilation
Activated PKG orchestrates VSMC relaxation through multiple parallel mechanisms that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile apparatus to Ca²⁺.
-
Reduction of Intracellular Calcium: PKG phosphorylates and activates the large-conductance Ca²⁺-activated potassium (BKca) channel, leading to K⁺ efflux and membrane hyperpolarization.[10] This hyperpolarization closes voltage-dependent L-type Ca²⁺ channels, reducing Ca²⁺ influx.[10] PKG also promotes Ca²⁺ sequestration into the sarcoplasmic reticulum by phosphorylating phospholamban, which relieves its inhibition of the SERCA pump, and enhances Ca²⁺ extrusion from the cell via the plasma membrane Ca²⁺-ATPase (PMCA) pump.[1]
-
Desensitization of Contractile Machinery: PKG phosphorylates and activates myosin light chain phosphatase (MLCP).[1] Activated MLCP dephosphorylates the myosin light chain (MLC), leading to the dissociation of actin-myosin cross-bridges and subsequent muscle relaxation.[1]
Caption: Downstream effector pathways activated by Protein Kinase G (PKG) to induce vasodilation.
Quantitative Data
The vasodilatory effect of ISMN is concentration-dependent and directly correlates with increases in intracellular cGMP levels.
| Compound | Preparation | Concentration | Effect | Reference |
| Isosorbide-2-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation | [8] |
| Isosorbide-5-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation (less potent than IS-2-MN) | [8] |
| Isosorbide-2-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels | [8] |
| Isosorbide-5-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels (less potent than IS-2-MN) | [8] |
| Sodium Nitroprusside (SNP) | Rat pulmonary artery | 1 µM | cGMP level: 66.19 ± 7.18 pmol/mg protein (control) | [11] |
| SNP (after L-NAME treatment) | Rat pulmonary artery | 1 µM | cGMP level: 271.8 ± 39.93 pmol/mg protein (sensitized) | [11] |
Experimental Protocols
Measurement of Intracellular cGMP Levels
Principle: To quantify the concentration of cGMP in VSMCs following stimulation with ISMN. This is commonly achieved using competitive immunoassays (e.g., Radioimmunoassay - RIA, ELISA) or real-time fluorescent biosensors.[12][13]
Protocol (General Principle for Immunoassay):
-
Cell Culture & Treatment: Culture VSMCs to near confluence. Induce quiescence by serum starvation. Treat cells with desired concentrations of ISMN for specified time points.
-
Lysis: Terminate the reaction by rapidly aspirating the medium and lysing the cells with an appropriate buffer (e.g., 0.1 M HCl or trichloroacetic acid) to precipitate proteins and prevent cGMP degradation by phosphodiesterases.
-
Sample Preparation: Centrifuge the lysate to pellet protein debris. Collect the supernatant containing cGMP. Samples may require purification or acetylation to increase assay sensitivity.
-
Quantification: Perform the cGMP immunoassay according to the manufacturer's instructions. This typically involves competition between the cGMP in the sample and a labeled cGMP standard for a limited number of anti-cGMP antibody binding sites.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating their signal on the standard curve. Normalize the results to total protein content from the cell lysate.[14]
Assessment of Vasodilation using Wire Myography
Principle: To measure the isometric tension of isolated small arteries ex vivo in response to ISMN, providing a direct functional assessment of its vasodilatory capacity.[12]
Protocol:
-
Vessel Dissection: Isolate resistance arteries (e.g., mesenteric or coronary) from a model organism and place them in cold, oxygenated physiological salt solution (PSS).
-
Mounting: Cut the artery into small rings (approx. 2 mm in length) and mount them on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.
-
Normalization: Stretch the vessel to its optimal resting tension, which corresponds to a physiological transmural pressure. Allow the vessel to equilibrate.
-
Viability Check: Test the vessel's contractile viability by stimulating it with a high-potassium solution or a vasoconstrictor agent like phenylephrine or endothelin-1.
-
Vasodilation Assay: Pre-constrict the arterial ring with an agonist. Once a stable contractile plateau is reached, add cumulative concentrations of ISMN to the bath.
-
Data Recording: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-constriction tension.[12]
Western Blot Analysis for VASP Phosphorylation
Principle: To detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific and reliable marker of PKG activation in VSMCs.[15][16]
Protocol:
-
Sample Preparation: Treat VSMCs with ISMN as described in 5.1. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane using a suitable blocking agent, such as bovine serum albumin (BSA), as milk can interfere with phospho-antibody detection.[17]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for VASP phosphorylated at Ser239 (pVASP-S239).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity. To ensure equal loading, the membrane can be stripped and re-probed for total VASP or a housekeeping protein like GAPDH.[18]
Caption: A streamlined workflow for detecting PKG activation via VASP phosphorylation using Western blot.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Principle: To visualize and quantify changes in [Ca²⁺]i in response to ISMN using fluorescent Ca²⁺ indicators. A decrease in [Ca²⁺]i is a key outcome of the ISMN signaling pathway.
Protocol (using Fura-2 AM):
-
Cell Preparation: Grow VSMCs on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubate to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.[19][20]
-
Washing: Wash the cells with a physiological buffer (e.g., HEPES-buffered saline) to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence imaging microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths.
-
Baseline Measurement: Record the baseline fluorescence emission at 510 nm for both excitation wavelengths in resting cells.
-
Stimulation: Perfuse the cells with a solution containing ISMN or a direct NO donor.
-
Data Acquisition: Continuously record the fluorescence intensity at 510 nm while alternating excitation between 340 nm and 380 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is directly proportional to the [Ca²⁺]i. Calibrate the ratio to absolute Ca²⁺ concentrations if required.[19][20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isosorbide Mononitrate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of isosorbide-5-mononitrate and isosorbide-2-mononitrate on isolated dog aorta: vascular relaxation and increase in cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of protein kinase G in nitric oxide deficiency-induced supersensitivity to nitrovasodilator in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
